N~1~-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide -

N~1~-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide

Catalog Number: EVT-3811378
CAS Number:
Molecular Formula: C22H21ClN2O3S
Molecular Weight: 428.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

SDZ HDL 376

Compound Description: SDZ HDL 376 is a thiocarbamide compound developed for the treatment of atherosclerosis. It undergoes extensive metabolism in various species, with different metabolic pathways observed in rats and humans. []

Relevance: While SDZ HDL 376's core structure differs from N~1~-(5-Chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide, both compounds share a common feature: the presence of an aromatic ring substituted with chlorine and a methyl group. Understanding the metabolic pathways of SDZ HDL 376, particularly its unique glutathione adduct formation, may offer insights into potential metabolic transformations of N~1~-(5-Chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide. []

1-((5-Chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-N-ethylpyrrolidine-2-carboxamide

Compound Description: This compound is a novel sulfonamide derivative synthesized from 5-chloro-4-chlorosulfonyl-1-ethyl-2-methyl-imidazole and methyl pyrrolidine-2-carboxylate, followed by reaction with ethylamine. Despite its novel structure, the compound did not show activity against various Gram-positive and Gram-negative bacteria or Candida albicans. []

Relevance: Both 1-((5-chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-N-ethylpyrrolidine-2-carboxamide and N~1~-(5-Chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide belong to the sulfonamide class of compounds, sharing a common sulfonyl group (-SO2-) attached to an aromatic ring. This structural similarity could be relevant in understanding potential biological activities or synthetic pathways related to N~1~-(5-Chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide. []

4-Chloro-2-cyano-1-dimethylamino-sulfonyl-5-(4-methylphenyl)imidazo

Compound Description: This compound is synthesized using a novel method that involves the acylation of methylbenzene and dichloroethanoyl chloride, followed by a series of reactions involving chlorination and reduction. This method offers advantages such as shorter reaction time, higher yield, and reduced environmental impact compared to previous methods. []

Relevance: The presence of a 4-methylphenyl (p-tolyl) group in 4-chloro-2-cyano-1-dimethylamino-sulfonyl-5-(4-methylphenyl)imidazo directly mirrors the same substituent present in N~1~-(5-Chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide. This structural similarity may provide valuable information on the synthesis and potential applications of compounds containing this specific substituent. []

(2S,4R)-1-[5-Chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-3-(2-methoxyphenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-2-pyrrolidine carboxamide (SSR149415)

Compound Description: SSR149415 is a selective and orally active vasopressin V1b receptor antagonist. It exhibits high affinity for V1b receptors while showing significantly lower affinity for other related receptors like V1a, V2, and oxytocin receptors. SSR149415 has demonstrated efficacy in various animal models of stress and anxiety, highlighting its potential as a therapeutic target for these conditions. []

Relevance: SSR149415 and N~1~-(5-Chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide share a crucial structural element: a sulfonyl group linked to an aromatic ring. Understanding the structure-activity relationships of SSR149415, particularly the influence of the dimethoxyphenyl and methoxyphenyl substituents on its selectivity for V1b receptors, could provide insights into the design and development of compounds with improved pharmacological profiles, potentially including analogs of N~1~-(5-Chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide. []

N-{2-[4-(β-d-Glucopyranosyloxy)-2-methylphenyl]-1,1-dimethyl-2-oxoethyl}-3-methylthiophene-2-carboxamide (GPTC)

Compound Description: GPTC is a metabolite of the fungicide isofetamid. A new method for its decagram-scale synthesis has been developed, achieving a 20% overall yield in eight steps. This efficient synthesis facilitates the production of GPTC as a certified reference material for residue analysis in food. []

Relevance: N-{2-[4-(β-d-Glucopyranosyloxy)-2-methylphenyl]-1,1-dimethyl-2-oxoethyl}-3-methylthiophene-2-carboxamide (GPTC) and N~1~-(5-Chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide both feature a methyl group adjacent to a functional group on a benzene ring. While the functional groups differ (a glucosyl ether in GPTC and a chlorine atom in the target compound), this shared feature might be relevant for exploring the compounds' synthetic pathways or physicochemical properties. []

5-[(4-Methylphenyl)sulfonyl]-1-phenylthiopyrano[4,3-b]indole-3(5H)-thione

Compound Description: This compound, existing in violet and red isomers, is synthesized via a rhodium-catalyzed [2+2+2] cycloaddition of carbon disulfide to o,N-dialkynyltosylanilines. The crystal structure of the red isomer, co-crystallized with dichloromethane, has been reported for the first time. []

Relevance: The 5-[(4-Methylphenyl)sulfonyl]-1-phenylthiopyrano[4,3-b]indole-3(5H)-thione shares the (4-methylphenyl)sulfonyl moiety with N~1~-(5-Chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide. While the core structures differ significantly, the presence of this common fragment allows for a comparative analysis of their respective synthetic strategies and could provide insight into the reactivity or properties associated with this specific group. []

2,4-Dibromo-6-{[(5-chloro-2-methylphenyl)imino]methyl}phenol

Compound Description: This Schiff base compound exhibits a nearly coplanar arrangement between the chlorophenyl and dibromophenol rings. Its crystal structure is stabilized by intramolecular hydrogen bonding and π–π stacking interactions between neighboring aromatic rings. []

Relevance: 2,4-Dibromo-6-{[(5-chloro-2-methylphenyl)imino]methyl}phenol and N~1~-(5-Chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide share the 5-chloro-2-methylphenyl substituent. Examining the conformational preferences and crystal packing of this Schiff base, influenced by the 5-chloro-2-methylphenyl group, may provide insights into the structural behavior of the target compound. []

2-((4-Phenyl-5-(2-(p-tolylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)-N′-(1-phenylethylidene)acetohydrazide

Compound Description: This compound, derived from 2-[(3-{2-[(4-methylphenyl)amino]ethyl}-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-yl)sulfanyl]acetohydrazide and acetophenone, exhibits antioxidant activity 1.5 times higher than butylated hydroxytoluene, as determined by the ferric reducing antioxidant power assay. []

Relevance: Similar to N~1~-(5-Chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide, 2-((4-Phenyl-5-(2-(p-tolylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)-N′-(1-phenylethylidene)acetohydrazide incorporates a p-tolyl group within its structure. The presence of this shared substituent, although in different chemical environments, might offer insights into potential bioactivities or physicochemical properties of compounds featuring this group. []

4-[(2-Chloro-4-methylphenyl)carbamoyl]butanoic acid derived triorganotin(IV) compounds

Compound Description: This series includes three triorganotin(IV) compounds where R = CH3 (1), n-C4H9 (2), and C6H5 (3), with LH being 4-[(2-chloro-4-methylphenyl)carbamoyl]butanoic acid. Notably, compound 2 exhibited potent antibacterial and antifungal activities, surpassing the standard drugs vancomycin-HCl, colistin-sulfate, and fluconazole. Additionally, it showed anticancer potential against the MG-U87 cell line and antileishmanial activity. []

Relevance: The 4-[(2-Chloro-4-methylphenyl)carbamoyl]butanoic acid moiety in these triorganotin(IV) compounds bears a close resemblance to the N~1~-(5-Chloro-2-methylphenyl) group in the target compound, both featuring a chlorine atom and a methyl group on a benzene ring. This similarity is relevant for understanding the influence of these substituents on biological activity. []

N~2~-(4-Methylphenyl)sulfonyl-L-asparagin

Compound Description: An optimized synthesis of N~2~-(4-methylphenyl)sulfonyl-L-asparagin, starting from L-asparagine and toluenesulfonyl chloride using triethylamine as a base, is reported. []

Relevance: N~2~-(4-Methylphenyl)sulfonyl-L-asparagin and N~1~-(5-Chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide share the (4-methylphenyl)sulfonyl moiety, highlighting the importance of this specific group in various chemical syntheses. []

(S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690)

Compound Description: RS4690 is a racemic compound identified through structure-based virtual screening for Dishevelled 1 (DVL1) binding inhibition. The (S)-enantiomer of RS4690 exhibits superior DVL1 inhibition compared to the (R)-enantiomer. (S)-RS4690 effectively inhibits the growth of HCT116 colon cancer cells expressing wild-type APC and induces significant ROS production, suggesting its potential as a therapeutic agent against WNT-dependent colon cancer. []

Relevance: Both (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690) and N~1~-(5-Chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide incorporate a chlorine atom on an aromatic system, although at different positions. Despite significant differences in their overall structures, this shared feature might offer insights into their physicochemical properties and potential for biological interactions. []

1-(2,4-Dichlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine

Compound Description: The crystal structure of this compound reveals a chair conformation for the piperazine ring and specific dihedral angles between the different aromatic rings. The crystal packing is stabilized by weak C—H⋯O and C—H⋯N interactions. []

Relevance: 1-(2,4-Dichlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine and N~1~-(5-Chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide have a common structural feature: the (4-methylphenyl)sulfonyl group. Comparing their conformations and crystal packing could be insightful in understanding the influence of this group on the molecular geometry and intermolecular interactions of compounds containing it. []

Sah 58-035 [3-[Decyldimethylsilyl]-N-[2-(4-methylphenyl)-1-phenylethyl]propanamide]

Compound Description: Originally known as a prototypical inhibitor of acyl-cholesterol acyltransferase (ACAT), Sah 58-035 has been found to act as an estrogen receptor (ER) agonist. It binds to both ERα and ERβ and stimulates ER-mediated transcription and cell proliferation. This newly discovered mechanism of action for Sah 58-035 has important implications for understanding its pharmacological activities and designing new drugs targeting both ACAT and ER. []

Relevance: Sah 58-035 and N~1~-(5-Chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide both contain a methylphenyl group, specifically a 4-methylphenyl (p-tolyl) substituent in Sah 58-035. While the overall structures and biological targets differ, the presence of this shared substituent allows for comparisons of their physicochemical properties and potential for biological interactions. []

2-{[(4-Methylphenyl)sulfonyl]amino}phenyl 4-methylbenzenesulfonate

Compound Description: This compound crystallizes as a mixture of two molecular orientations, leading to the formation of three types of hydrogen-bonded dimers. The crystal packing is further stabilized by C—H⋯O and C—H⋯π interactions. []

Relevance: 2-{[(4-Methylphenyl)sulfonyl]amino}phenyl 4-methylbenzenesulfonate and N~1~-(5-Chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide both feature the (4-methylphenyl)sulfonyl moiety. Analyzing the crystal packing of this compound, particularly the interactions involving the sulfonyl group, may provide insights into the solid-state behavior of N~1~-(5-Chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide and related compounds. []

(S)-N-(2-Chloro-6-methylphenyl)-2-(3-methyl-1-piperazinyl)imidazo-[1,5-a]pyrido[3,2-e]pyrazin-6-amine (BMS-279700)

Compound Description: BMS-279700 is a potent and orally active inhibitor of the Src-family kinase p56Lck. It effectively blocks the production of proinflammatory cytokines (IL-2 and TNFα) in vivo and possesses excellent in vivo anti-inflammatory activity. []

Relevance: Both (S)-N-(2-Chloro-6-methylphenyl)-2-(3-methyl-1-piperazinyl)imidazo-[1,5-a]pyrido[3,2-e]pyrazin-6-amine (BMS-279700) and N~1~-(5-Chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide feature a chloro and a methyl group substituted on a benzene ring, although the positions of these substituents differ. Analyzing the structure-activity relationship of BMS-279700 might offer insights into the potential biological activities of compounds with similar substitutions on a benzene ring, like the target compound. []

N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

Compound Description: This compound is synthesized via the Hantzsch thiazole synthesis using 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide. It exhibits in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum. []

Relevance: Both N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine and N~1~-(5-Chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide share a chloromethylphenyl group, although the chlorine and methyl substituents are at different positions on the benzene ring. Despite this difference, exploring the biological activity of this thiazole derivative might provide insights into the potential of compounds containing a chloromethylphenyl group, including the target compound. []

4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine hydrochloride (SSR125543A)

Compound Description: SSR125543A is a potent and selective corticotropin-releasing factor (CRF)(1) receptor antagonist. It demonstrates efficacy in rodent models of anxiety and depression, suggesting therapeutic potential for these disorders. SSR125543A exhibits a long duration of action and inhibits stress-induced physiological and behavioral responses. [, ]

Relevance: While structurally distinct from N~1~-(5-Chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide, both compounds share a common motif: a chlorine and a methyl group on a benzene ring. Although positioned differently, the presence of these substituents in both molecules might influence their physicochemical properties and potential for biological interactions. [, ]

N-(4-Methylphenyl-Z-3-chloro-2-(phenylthio)propenamide (Z-1)

Compound Description: Z-1, a derivative of α-thio-β-chloroacrylamides, has been investigated for its solubility in 12 pure solvents at different temperatures. The solubility data is crucial for optimizing the synthesis and isolation of this valuable synthetic intermediate compound. []

Relevance: Both N-(4-Methylphenyl-Z-3-chloro-2-(phenylthio)propenamide (Z-1) and N~1~-(5-Chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide contain a 4-methylphenyl group and a chlorine atom attached to an aromatic ring. Although the chlorine atom is attached to different positions in each molecule, understanding the influence of these shared structural features on the physicochemical properties of Z-1, especially its solubility, can offer insights into the behavior of the target compound. []

3,4,7-Trimethyl-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazin-5-ium thiocyanate

Compound Description: The title compound, formed through the condensation of 1,1′-[5-methyl-1-(4-methylphenyl)-1H-pyrazole-3,4-diyl)diethanone with thiosemicarbazide, exists as a thiocyanate salt. The cation adopts a nearly planar conformation with the aromatic substituent at a specific angle to the fused ring system. An N—H⋯N hydrogen bond between the protonated N atom and the thiocyanate anion stabilizes the crystal structure. []

Relevance: Both 3,4,7-Trimethyl-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazin-5-ium thiocyanate and N~1~-(5-Chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide incorporate a 4-methylphenyl group within their structures. Although the core structures differ, this shared substituent might influence their physicochemical properties and potential for biological interactions. []

(Z)-Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazinylidene]acetate

Compound Description: The crystal structure of this compound reveals a planar molecular geometry with a Z conformation about the C=N double bond. The crystal packing is dominated by N—H⋯O and C—H⋯O hydrogen bonds, leading to the formation of zigzag chains. []

Relevance: (Z)-Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazinylidene]acetate and N~1~-(5-Chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide share the 4-methylphenyl group as a common structural feature. Comparing their conformations and crystal packing, particularly the influence of this shared group on intermolecular interactions, might offer valuable insights into their structural behavior and physicochemical properties. []

4-(5-Chloro-2-methylphenyl)-1-[2-oxo-5-(trifluoromethoxy)indolin-3-ylidene]thiosemicarbazide

Compound Description: The crystal structure of this thiosemicarbazide derivative reveals two independent molecules in the asymmetric unit, each exhibiting different planarity and hydrogen bonding patterns. The molecules are linked by various hydrogen bonds, forming a complex polymeric network in the crystal structure. []

Relevance: 4-(5-Chloro-2-methylphenyl)-1-[2-oxo-5-(trifluoromethoxy)indolin-3-ylidene]thiosemicarbazide and N~1~-(5-Chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide share the 5-chloro-2-methylphenyl substituent. Comparing their conformations and intermolecular interactions, particularly those influenced by the shared substituent, could offer valuable structural insights. []

2-Amino-4-{4-chloro-2-[2-(4-fluoro-1H-pyrazol-1-yl)ethoxy]-6-methylphenyl}-N-(2,2-difluoropropyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine (Compound 42)

Compound Description: Compound 42 is a potent, selective, and orally bioavailable inhibitor of heat shock protein 90 (Hsp90). It exhibits favorable PK/PD relationships, significant efficacy in a melanoma xenograft tumor model, and attractive DMPK profiles, making it a promising development candidate. []

Relevance: While structurally distinct from N~1~-(5-Chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide, both compounds share a common structural motif: a chlorine and a methyl group on a benzene ring. This shared feature, although in different positions and chemical environments, might contribute to their physicochemical properties and potential for biological interactions. []

N-[2-(4-Methylphenyl)Ethyl]-N′-[2-(5-Bromopyridyl)]-Thiourea (HI-244)

Compound Description: HI-244 is a thiourea analogue that acts as a potent inhibitor of both NNRTI-resistant and multidrug-resistant human immunodeficiency virus type 1 (HIV-1). It demonstrates superior activity compared to trovirdine against HIV-1 strains with specific mutations in the reverse transcriptase enzyme. []

Relevance: N-[2-(4-Methylphenyl)Ethyl]-N′-[2-(5-Bromopyridyl)]-Thiourea (HI-244) and N~1~-(5-Chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide share the 4-methylphenyl (p-tolyl) group as a substituent. Exploring the structure-activity relationship of HI-244, particularly the influence of the p-tolyl group on its inhibitory activity against HIV-1 reverse transcriptase, might offer insights into the potential biological activities of other compounds containing this group, including the target compound. []

5-Cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Compound Description: This compound was synthesized as part of a 1H-1,2,3-triazole-4-carboxamide library for anticancer activity screening. Its crystal structure reveals the orientation of the cyclopropyl ring relative to the benzene and triazole rings. The crystal packing is characterized by O—H⋯O and C—H⋯N hydrogen bonds, forming infinite ribbons. []

Relevance: 5-Cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide and N~1~-(5-Chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide both feature a 4-methylphenyl group in their structures. Analyzing the conformational preferences and crystal packing of the triazole derivative, particularly the influence of the 4-methylphenyl group, may provide insights into the structural behavior of the target compound and similar compounds. []

5-(β-d-Glucopyranosylthio)-N-(4-methylphenyl)-1,3,4-thiadiazol-2-amine

Compound Description: The crystal structure of this compound reveals a small dihedral angle between the tolyl and thiadiazole rings. The hydrogen bonding network involves both the sugar residues and the thiadiazole moiety, leading to a combination of ribbon and layer structures. []

Relevance: 5-(β-d-Glucopyranosylthio)-N-(4-methylphenyl)-1,3,4-thiadiazol-2-amine and N~1~-(5-Chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide both incorporate a 4-methylphenyl (p-tolyl) group in their structures. Although the core structures differ, the presence of this shared substituent might influence their physicochemical properties and potential for biological interactions. []

(E)-1-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-3-(4-nitrophenyl)prop-2-en-1-one

Compound Description: The crystal structure of this compound reveals two independent molecules in the asymmetric unit, each with slightly different conformations. The crystal packing is characterized by C—H⋯N hydrogen bonds, weak C—H⋯π(benzene), and N—O⋯π(triazole) contacts. []

Relevance: (E)-1-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-3-(4-nitrophenyl)prop-2-en-1-one and N~1~-(5-Chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide share the 4-methylphenyl group in their structures. Analyzing the conformational preferences and intermolecular interactions of the triazole derivative, particularly the influence of the 4-methylphenyl group, may provide insights into the structural behavior of the target compound. []

5-(4-Bromophenyl)-3-iodo-2-(4-methylphenyl)furan

Compound Description: This unsymmetrical iodofuran is prepared through an electrophilic cyclization reaction using N-iodosuccinamide. This method offers advantages such as safety and ease of waste disposal. []

Relevance: 5-(4-Bromophenyl)-3-iodo-2-(4-methylphenyl)furan and N~1~-(5-Chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide share the 4-methylphenyl group in their structures. Although the core structures differ, understanding the synthetic methods for incorporating this group into different molecules, as exemplified by the iodofuran synthesis, could be relevant for exploring synthetic routes for the target compound. []

N-[(5-{[(4-Methylphenyl)sulfonyl]amino}-3-(trifluoroacetyl)-1H-indol-1-yl)acetyl]-L-leucine (NTRC-824)

Compound Description: NTRC-824 is a neurotensin-like, nonpeptide compound identified through a FLIPR assay. It exhibits selectivity for the neurotensin receptor type 2 (NTS2) over NTS1 and demonstrates functional similarity to the endogenous ligand neurotensin. []

Relevance: N-[(5-{[(4-Methylphenyl)sulfonyl]amino}-3-(trifluoroacetyl)-1H-indol-1-yl)acetyl]-l-leucine (NTRC-824) and N~1~-(5-Chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide share the (4-methylphenyl)sulfonyl group, highlighting the versatility of this moiety in medicinal chemistry. While their core structures differ, comparing their biological activities could reveal insights into the influence of the (4-methylphenyl)sulfonyl group on their interactions with biological targets. []

1-[[(4-Methylphenyl)sulfonyl]amino]-pyridinium inner salt

Compound Description: This reagent, also known as N-tosylpyridinium imide or N-tosyliminopyridinium ylide, is used as a dipolarophile and nitrene transfer reagent in organic synthesis. []

Relevance: 1-[[(4-Methylphenyl)sulfonyl]amino]-pyridinium inner salt and N~1~-(5-Chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide both contain a (4-methylphenyl)sulfonyl moiety, demonstrating its utility in various chemical transformations. While their applications differ, understanding the reactivity of the (4-methylphenyl)sulfonyl group in this reagent could inform the potential reactions or synthetic strategies involving the target compound. []

2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides

Compound Description: This series of sulfonamide derivatives, synthesized from N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide and various 2-bromo-N-(un/substituted-phenyl)acetamides, show significant inhibitory activity against yeast α-glucosidase and weaker activity against acetylcholinesterase. []

Relevance: The 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides and N~1~-(5-Chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide share the (4-methylphenyl)sulfonyl moiety. Despite the structural differences, understanding the structure-activity relationships in this series, particularly the effect of different substituents on the phenyl ring attached to the acetamide group, might provide valuable insights for designing analogues of N~1~-(5-Chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide with potentially improved biological activities. []

(1Z,2E)-N′-{2-Chloro-1-methyl-2-[2-(4-methylphenyl)hydrazin-1-ylidene]ethylidene}-4-methoxybenzohydrazide

Compound Description: The crystal structure of this compound reveals two independent molecules in the asymmetric unit, each exhibiting specific dihedral angles between the aromatic rings. Intramolecular hydrogen bonds and twists around the hydrazine N atoms are observed. []

Relevance: (1Z,2E)-N′-{2-Chloro-1-methyl-2-[2-(4-methylphenyl)hydrazin-1-ylidene]ethylidene}-4-methoxybenzohydrazide and N~1~-(5-Chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide share the 4-methylphenyl group. Comparing their conformations and crystal packing might offer insights into the influence of this shared group on their structural behavior and intermolecular interactions. []

4-Chloro-2-methyl-N-(4-methylphenyl)benzenesulfonamide

Compound Description: The crystal structure of this compound reveals two independent molecules in the asymmetric unit. The molecules exhibit different torsion angles in the C—SO2—NH—C segment and different tilts between the aromatic rings. Intermolecular N—H⋯O hydrogen bonds are observed, leading to the formation of centrosymmetric dimers. []

Relevance: 4-Chloro-2-methyl-N-(4-methylphenyl)benzenesulfonamide and N~1~-(5-Chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide share the (4-methylphenyl)sulfonyl moiety, highlighting the prevalence of this group in various chemical structures. Comparing their conformations, particularly those around the sulfonamide linkage, could offer insights into the flexibility and potential for intermolecular interactions in compounds containing this group. []

Properties

Product Name

N~1~-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-(N-(4-methylphenyl)sulfonylanilino)acetamide

Molecular Formula

C22H21ClN2O3S

Molecular Weight

428.9 g/mol

InChI

InChI=1S/C22H21ClN2O3S/c1-16-8-12-20(13-9-16)29(27,28)25(19-6-4-3-5-7-19)15-22(26)24-21-14-18(23)11-10-17(21)2/h3-14H,15H2,1-2H3,(H,24,26)

InChI Key

ORTLMBARQFESEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=C(C=CC(=C2)Cl)C)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.